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Compound of Interest

Compound Name:
(1-Benzhydryl-azetidin-3-yl)-

hydrazine

Cat. No.: B8099863

Get Quote

CAS No: 1235407-00-7 (Dihydrochloride) | Formula: C₁₆H₁₉N₃ (Free Base)[1]

Executive Summary
1-Benzhydryl-3-hydrazinylazetidine serves as a high-value heterocyclic building block in

medicinal chemistry.[1] It combines a strained azetidine ring (a bioisostere for proline or

cyclobutane) with a reactive hydrazine moiety, enabling the rapid construction of fused

nitrogenous systems such as pyrazoles and triazoles. Its primary utility lies in fragment-based

drug discovery (FBDD), particularly for kinase inhibitors where the azetidine ring provides rigid

conformational control of the pharmacophore.

Structural Anatomy & Physicochemical
Properties[1][2]
Molecular Architecture
The molecule consists of three distinct functional zones, each serving a specific role in

synthetic utility and biological interaction.
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Zone A: The Azetidine Core (C₃H₆N)

Feature: A 4-membered nitrogenous ring.[1][2]

Function: Introduces significant ring strain (~26 kcal/mol), which alters the pKa of the ring

nitrogen and enforces a rigid vector for substituents. It acts as a spacer that improves

metabolic stability compared to flexible alkyl chains.[1]

Zone B: The Benzhydryl Group (Diphenylmethyl)[3]

Feature: Two phenyl rings attached to a central methine carbon, bonded to the azetidine

nitrogen (N1).

Function: Acts as a bulky lipophilic anchor.[1] In synthesis, it serves as a robust protecting

group for the ring nitrogen, preventing N-alkylation/oxidation.[1] In final drug candidates, it

often occupies hydrophobic pockets (e.g., the ATP-binding site of kinases).

Zone C: The Hydrazinyl Group (-NHNH₂)[1]

Feature: A nucleophilic hydrazine attached to the C3 position.[1]

Function: The primary "warhead" for chemical ligation.[1] It readily condenses with

ketones/aldehydes or cyclizes with 1,3-electrophiles.[1]

Structural Diagram (DOT Visualization)
The following diagram maps the functional connectivity and electronic features of the molecule.

[1]

Benzhydryl Group
(Lipophilic/Protective) N1 (Ring Nitrogen)Steric Bulk Azetidine Ring

(Rigid Scaffold)
Ring Strain C3 Position Hydrazine (-NHNH2)

(Nucleophile)
Reactive Site
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Caption: Functional decomposition of 1-Benzhydryl-3-hydrazinylazetidine showing the lipophilic

anchor (Red) and reactive nucleophile (Green).[1]

Key Physicochemical Data
Property Value Context

Molecular Weight 253.34 g/mol (Free Base) 326.26 g/mol (2HCl Salt)

Appearance White to off-white solid Hygroscopic as HCl salt.[1][4]

Solubility DMSO, Methanol, Water (Salt)
Poor solubility in non-polar

solvents (Hexane).

pKa (Hydrazine) ~8.1 (Conjugate acid) Nucleophilic at neutral pH.

Storage 2–8°C, Inert Atmosphere
Sensitive to oxidation; store

under Argon/Nitrogen.

Synthetic Pathways & Process Chemistry[1]
The synthesis of 1-Benzhydryl-3-hydrazinylazetidine is typically achieved via nucleophilic

displacement of a sulfonate ester.[1] This route is preferred over reductive amination due to

higher yields and cleaner impurity profiles.[1]

The "Sulfonate Displacement" Protocol (Standard
Route)
This method converts the readily available alcohol precursor into a leaving group (Mesylate),

which is then displaced by hydrazine.[1]

Phase 1: Activation
Precursor: 1-Benzhydryl-3-azetidinol (CAS 90604-02-7).[1][4]

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

Solvent: Dichloromethane (DCM), 0°C.
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Mechanism: The hydroxyl group attacks the sulfonyl chloride, forming a mesylate ester

(OMs), a potent leaving group.

Phase 2: Nucleophilic Substitution
Reagents: Hydrazine Hydrate (excess).

Solvent: Ethanol or Isopropanol, Reflux (80°C).

Mechanism: The hydrazine performs an S_N2 attack at C3, inverting the configuration (if

chiral) and displacing the mesylate.

Purification: Acid-base extraction or crystallization as the dihydrochloride salt.[1]

Synthesis Workflow Diagram
1-Benzhydryl-3-azetidinol

(Starting Material)

Activation
(MsCl, TEA, DCM, 0°C)

1-Benzhydryl-3-azetidinyl Mesylate
(Activated Intermediate)

Nucleophilic Displacement
(NH2NH2·H2O, EtOH, Reflux)

1-Benzhydryl-3-hydrazinylazetidine
(Target Molecule)

Click to download full resolution via product page
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Caption: Step-wise synthetic pathway from the alcohol precursor to the hydrazine target via

mesylate activation.

Reactivity Profile & Applications
Pyrazole Ring Construction (BTK Inhibitor Synthesis)
The most critical application of this molecule is in the synthesis of 1-substituted pyrazoles.[1]

Reaction: Condensation with 1,3-dielectrophiles (e.g., ethoxymethylene malononitrile).

Outcome: Forms a pyrazole ring fused to the azetidine nitrogen.[1]

Significance: This scaffold is found in Ibrutinib analogs and other covalent kinase inhibitors.

[1] The azetidine ring orients the pyrazole to interact with the hinge region of the kinase ATP

pocket.

Hydrazone Formation[1]
Reaction: Condensation with aldehydes/ketones.[1]

Utility: Used to create diverse libraries for High-Throughput Screening (HTS).[1] The

hydrazone linkage is often stable enough for bioassays or can be reduced to a substituted

hydrazine.[1]

Deprotection (Benzhydryl Removal)[1]
Method: Hydrogenation (H₂, Pd/C) or ACE-Cl (1-Chloroethyl chloroformate).[1]

Result: Yields the free azetidine (3-hydrazinylazetidine), which can then be coupled to other

pharmacophores.[1]

Caution: The hydrazine group may poison Palladium catalysts; protection of the hydrazine

(e.g., as a Boc-hydrazide) is often required before debenzhydrylation.

Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures must be

confirmed.
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Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ) Multiplicity Integration Assignment

7.15 – 7.50 Multiplet 10H

Aromatic protons

(Benzhydryl phenyls).

[1]

4.45 Singlet 1H
Methine proton

(Ph₂CH-N).[1]

3.50 – 3.70 Multiplet 1H
C3-H (Azetidine

methine).[1]

3.30 – 3.45 Multiplet 2H

C2/C4-H (Azetidine

ring, cis to hydrazine).

[1]

2.80 – 2.95 Multiplet 2H

C2/C4-H (Azetidine

ring, trans to

hydrazine).[1]

~4.0 – 8.0 Broad 3H

Hydrazine NH/NH₂

(Exchangeable with

D₂O).

Mass Spectrometry (ESI-MS)
Expected Mass: [M+H]⁺ = 254.16 Da.[1]

Fragmentation: Loss of the benzhydryl cation (m/z 167) is a common fragmentation pathway.

Handling & Safety Protocols
Hazard Identification

Hydrazine Moiety: Hydrazines are potential carcinogens and skin sensitizers.[1]

GHS Classification:

H315: Causes skin irritation.[1][4]
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H319: Causes serious eye irritation.[1][4]

H335: May cause respiratory irritation.[1][4]

Safe Handling Procedure
Engineering Controls: Always handle within a certified Chemical Fume Hood.[1]

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

Quenching Spills: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the

hydrazine functionality before disposal.[1]

Storage: Store the dihydrochloride salt in a desiccator at 4°C. Free base oxidizes rapidly in

air (turns yellow/brown).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.sigmaaldrich.com/SG/en/product/aldrich/406031
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzhydryl-3-iodoazetidine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzhydryl-3-iodoazetidine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-1-_diphenylmethyl_azetidine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-1-_diphenylmethyl_azetidine
https://www.benchchem.com/product/b8099863/docs#comprehensive-technical-guide-1-benzhydryl-3-hydrazinylazetidine
https://www.benchchem.com/product/b8099863/docs#comprehensive-technical-guide-1-benzhydryl-3-hydrazinylazetidine
https://www.benchchem.com/product/b8099863/docs#comprehensive-technical-guide-1-benzhydryl-3-hydrazinylazetidine
https://www.benchchem.com/product/b8099863/docs#comprehensive-technical-guide-1-benzhydryl-3-hydrazinylazetidine
https://www.benchchem.com/product/b8099863?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8099863?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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